4-{(4Z)-3-methyl-4-[4-(morpholin-4-yl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid
Overview
Description
4-{(4Z)-3-methyl-4-[4-(morpholin-4-yl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid is a complex organic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features a pyrazole ring, a morpholine moiety, and a benzoic acid group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(4Z)-3-methyl-4-[4-(morpholin-4-yl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-keto ester under acidic conditions.
Introduction of the Benzylidene Group: The next step is the condensation of the pyrazole derivative with 4-(morpholin-4-yl)benzaldehyde in the presence of a base to form the benzylidene group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-{(4Z)-3-methyl-4-[4-(morpholin-4-yl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene and morpholine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{(4Z)-3-methyl-4-[4-(morpholin-4-yl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-{(4Z)-3-methyl-4-[4-(morpholin-4-yl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-(Morpholin-4-yl)benzoic acid: Shares the morpholine and benzoic acid moieties but lacks the pyrazole ring.
(4Z)-4-{[(morpholin-4-yl)amino]methylidene}-1-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one: Contains a similar pyrazole ring but with different substituents.
Uniqueness
The uniqueness of 4-{(4Z)-3-methyl-4-[4-(morpholin-4-yl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-[(4Z)-3-methyl-4-[(4-morpholin-4-ylphenyl)methylidene]-5-oxopyrazol-1-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-15-20(14-16-2-6-18(7-3-16)24-10-12-29-13-11-24)21(26)25(23-15)19-8-4-17(5-9-19)22(27)28/h2-9,14H,10-13H2,1H3,(H,27,28)/b20-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFTZBZVZMUSKP-ZHZULCJRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)N3CCOCC3)C4=CC=C(C=C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)N3CCOCC3)C4=CC=C(C=C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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